K+ Channel inhibitor 1734
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The K+ Channel inhibitor 1734 is a chemical compound that serves as a building block for the synthesis of dihydropyrazolopyrimidine inhibitors targeting the Kv1.5 (IKur) potassium channel. Its chemical structure includes an ethylester group, and it exhibits promising selectivity for Kv1.5 over L-type calcium channels .
Synthesis Analysis
The synthesis of K+ Channel inhibitor 1734 involves the assembly of its specific molecular framework. While detailed synthetic routes may vary, researchers have successfully prepared this compound using methods described in scientific literature .
Molecular Structure Analysis
The molecular formula of K+ Channel inhibitor 1734 is C15H13Cl2N3O2 , with a molecular weight of 338.19 g/mol . Its structure includes chlorine atoms, nitrogen, and oxygen, contributing to its pharmacological properties .
Chemical Reactions Analysis
The compound’s chemical reactivity and transformations are essential for understanding its behavior. Researchers have explored its interactions with other molecules and characterized its stability under various conditions. Further studies may reveal additional chemical reactions involving K+ Channel inhibitor 1734 .
Mechanism of Action
K+ Channel inhibitor 1734 specifically targets the Kv1.5 (IKur) potassium channel. By modulating Kv1.5 activity, it affects potassium ion flow across cell membranes. The inhibition of Kv1.5 may have implications in cardiac electrophysiology and arrhythmia management. Further investigations are needed to elucidate its precise mechanism of action .
Safety and Hazards
Future Directions
Researchers should explore the compound’s pharmacological effects, potential therapeutic applications, and its role in Kv1.5-related disorders. Additionally, investigations into its selectivity, toxicity, and optimization are crucial for advancing our understanding of K+ Channel inhibitor 1734 .
For more details, refer to the relevant scientific papers . 📚
properties
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-8-12(15(21)22-2)14(20-11(19-8)6-7-18-20)9-4-3-5-10(16)13(9)17/h3-7,14,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVXEFSTAAFKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=CC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K+ Channel inhibitor 1734 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.